molecular formula C17H17N5O3 B5874626 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide

4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide

Cat. No.: B5874626
M. Wt: 339.3 g/mol
InChI Key: RQOJOMANVBHEAZ-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrazole ring, which is often used in pharmaceuticals due to its bioisosteric properties, enhancing the stability and bioavailability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine, such as 4-methylphenylamine, under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or alkyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioisosteric tetrazole ring.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethoxy-N-(4-methylphenyl)-2-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole ring.

    4,5-dimethoxy-N-(4-methylphenyl)-2-(imidazol-1-yl)benzamide: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide provides unique bioisosteric properties, potentially enhancing its stability and bioavailability compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-4-6-12(7-5-11)19-17(23)13-8-15(24-2)16(25-3)9-14(13)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOJOMANVBHEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2N3C=NN=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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